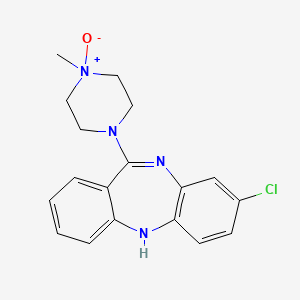

Clozapine N-oxide

描述

氯氮平N-氧化物是一种合成化合物,主要用于生物医学研究。它以其作为配体激活由设计药物专门激活的设计受体 (DREADD) 受体的作用而闻名。 最初被认为是生物惰性的,它已被证明在周围组织中逆向代谢以形成氯氮平,氯氮平可以与大脑中的各种血清素能、多巴胺能和肾上腺素能受体结合 .

准备方法

合成路线和反应条件: 氯氮平N-氧化物可以通过简单的氧化过程从氯氮平合成。制备过程涉及在受控条件下使用过氧化氢或间氯过氧苯甲酸等氧化剂。 反应通常在二氯甲烷等有机溶剂中于室温下进行 .

工业生产方法: 对于大规模生产,氯氮平N-氧化物通过从商业片剂中提取氯氮平然后氧化来制备。 这种方法确保了大量适合广泛研究应用的氯氮平N-氧化物的可用性 .

化学反应分析

Oxidation with Oxone®

- Reagents : Clozapine, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), methanol, water.

- Yield : 97% (4.46 g from 4.5 g clozapine).

- Procedure : Clozapine is oxidized under mild conditions, followed by silica gel chromatography and crystallization from ethanol .

Alternative Oxidizing Agents

- mCPBA (meta-chloroperbenzoic acid) : Historically used, yielding 86–94% CNO .

- Hydrogen peroxide : Lower efficiency compared to mCPBA and Oxone® .

Metabolic Reactions of CNO

CNO undergoes significant reverse metabolism to clozapine and N-desmethylclozapine (NDMC) in vivo, impacting its pharmacological profile.

Back-Conversion to Clozapine

| Species | CNO Dose | Plasma Clozapine (Peak) | Clozapine/CNO Ratio | Source |

|---|---|---|---|---|

| Rat | 10 mg/kg | 256.73 ± 214.56 ng/mL | 7.5% at 30 min | |

| Mouse | 10 mg/kg | 45.9 ng/mL | 7.4% at 30 min | |

| Monkey | 10 mg/kg | 49.26 ng/mL | 3–5% (CNO-DMSO) |

- Mechanism : Reductive metabolism converts CNO to clozapine, which is further metabolized to NDMC via oxidative N-demethylation .

- Key Finding : Clozapine levels after CNO administration exceed those from direct clozapine dosing (1.25 mg/kg clozapine → 10.63 ng/mL in rats vs. 256.73 ng/mL from CNO) .

NDMC Formation

| Matrix | NDMC/Clozapine Ratio (60 min post-CNO) |

|---|---|

| Rat | 3.6% |

| Mouse | 136.5 ng/mL (30 min) |

| Monkey | 81.93 ng·h/mL (AUC, 10 mg/kg) |

Formulation-Dependent Stability

CNO’s chemical stability and metabolic fate vary with formulation:

| Parameter | CNO-DMSO | CNO-HCl |

|---|---|---|

| Bioavailability | Lower | 6–7× higher |

| Clozapine Conversion | 3–5% clozapine/CNO | 0.5–1.5% clozapine/CNO |

| Plasma CNO | 2528.00 ng/mL (10 mg/kg) | 7374.13 nM (10 mg/kg) |

Forward Conversion of Clozapine to CNO

A minor pathway occurs in plasma:

- Clozapine → CNO : 1.1% conversion observed 15 minutes post-clozapine administration in rats .

- No detectable CNO in brain tissue, suggesting CNS-specific stability .

Salt Formation and Crystallography

CNO forms stable salts with hydrochloric and hydrobromic acids:

- CNO·HCl Hemihydrochloride : Crystallizes as (CNO)₂·HCl in tetragonal symmetry (space group I4/m) .

- Hydrogen Bonding : Strong O—H⋯O interactions (2.434 Å) and N—H⋯Cl bonds stabilize the structure .

- CNO·HBr : Synthesized via HBr addition, yielding a yellow solid (89% recovery) .

Analytical Characterization

- ¹H NMR (CD₃OD) : δ 3.17–3.86 (protons on piperazine), 6.81–7.60 (aromatic protons) .

- Melting Point : 235–237°C (EtOH solvate) .

Key Implications for Research

- DREADD Studies : CNO’s conversion to clozapine necessitates DREADD-free control groups to isolate off-target effects .

- Dosing Considerations : Higher CNO doses (e.g., 10 mg/kg) produce clozapine levels sufficient to activate endogenous receptors .

- Formulation Choice : CNO-HCl minimizes clozapine exposure, enhancing experimental validity .

科学研究应用

Chemogenetics and DREADDs

Overview of DREADDs

DREADDs are engineered G-protein-coupled receptors that can be selectively activated by specific ligands, such as CNO. This allows researchers to manipulate neuronal activity in a controlled manner to study various physiological and behavioral outcomes.

Behavioral Effects

Recent studies have demonstrated that administration of CNO can produce significant behavioral effects. For instance, a study reported that a dose of 1 mg/kg CNO reduced the acoustic startle reflex in rodents without affecting prepulse inhibition, highlighting its potential use in studying sensorimotor gating mechanisms .

Pharmacokinetics and Metabolism

CNO is known to undergo reversible metabolism back to clozapine, which raises important considerations for experimental design. For example, a study showed that when administered at doses typically used for DREADD activation, CNO could produce clozapine-like effects, necessitating careful control measures in experiments .

Clinical Research Applications

Schizophrenia Studies

CNO has been used in clinical research to better understand schizophrenia and its treatment. A pharmacokinetic study involving healthy male participants indicated that CNO could be interconverted with clozapine, providing insights into its therapeutic implications .

Neuroplasticity Research

Research utilizing synaptoneurosomes has identified how CNO influences neuroplasticity. In one study, the effects of various mood stabilizers were assessed alongside CNO to observe changes in protein phosphorylation associated with neuroplasticity .

Sleep Modulation

Effects on Sleep Patterns

CNO has also been investigated for its role in sleep modulation. A comparative study found that CNO administration affected sleep patterns similarly to another chemogenetic actuator, indicating its potential utility in sleep research .

Case Studies and Experimental Findings

Considerations for Future Research

As research continues to expand on the applications of CNO, several considerations must be addressed:

- Dosage Variability: The effects of CNO can vary significantly based on dosage, necessitating standardized dosing protocols across studies.

- Control Groups: The importance of including control groups that do not express DREADDs but receive CNO is critical for accurate interpretation of results .

- Metabolic Pathways: Understanding the metabolic pathways involving CNO and its conversion to clozapine is essential for clarifying its pharmacological profile and potential side effects.

作用机制

氯氮平N-氧化物通过与DREADD受体结合而发挥其作用,DREADD受体是经过基因改造的,专门对这种化合物做出反应。结合后,它激活G蛋白偶联信号通路,导致各种细胞反应。 在周围组织中,氯氮平N-氧化物代谢成氯氮平,氯氮平可以与血清素能、多巴胺能和肾上腺素能受体结合,影响神经传递和神经元活性 .

相似化合物的比较

氯氮平N-氧化物由于其选择性激活DREADD受体的能力而独一无二。类似的化合物包括:

化合物21: 以其比氯氮平N-氧化物更高的亲和力和更快的动力学而闻名。

去氯氯氮平: 另一种具有更惰性特征和更快动力学的替代方案 .

这些化合物在受体亲和力、动力学和惰性方面提供了不同的优势,使氯氮平N-氧化物成为特定研究环境中的宝贵工具。

生物活性

Clozapine N-oxide (CNO) is a synthetic compound primarily known for its role as a ligand in chemogenetics, specifically in the activation of designer receptors exclusively activated by designer drugs (DREADDs). This article explores the biological activity of CNO, focusing on its pharmacokinetics, receptor interactions, and implications in various experimental models.

Overview of this compound

CNO is a metabolite of clozapine, an atypical antipsychotic medication. It serves as a selective agonist for engineered muscarinic receptors (hM3Dq and hM4Di), allowing researchers to manipulate neuronal activity in vivo and in vitro. This property has made CNO a crucial tool in neuroscience for studying neuronal circuits and behavior.

Pharmacokinetics

The pharmacokinetic profile of CNO reveals significant insights into its metabolism and bioavailability. Studies indicate that CNO is rapidly converted to clozapine upon administration, which can lead to confounding effects in experimental settings.

Key Findings on Pharmacokinetics

- Clearance Rates : The mean total clearances for clozapine and CNO were found to be 28.45 L/hr and 45.30 L/hr, respectively, indicating that CNO is cleared more rapidly than clozapine .

- Plasma Concentrations : When administered, plasma concentrations of CNO peaked at approximately 623.7 ng/ml within 30 minutes but decreased significantly over time . In contrast, clozapine levels increased following CNO administration, highlighting the reverse metabolism from CNO to clozapine .

| Compound | Peak Plasma Concentration (ng/ml) | Time to Peak (min) | Clearance Rate (L/hr) |

|---|---|---|---|

| Clozapine | 28.1 ± 8.9 | 12 | 28.45 |

| This compound | 623.7 ± 114.1 | 30 | 45.30 |

Biological Activity

CNO's biological activity is primarily mediated through its action on DREADD receptors, influencing various physiological responses.

Effects on Neuronal Activity

- Inhibition of Neuronal Activity : CNO has been shown to silence hippocampal neurons expressing hM4Di DREADDs in vitro, demonstrating its potential for controlling neuronal excitability .

- Behavioral Modulation : In vivo studies indicate that CNO can inhibit locomotor activity and short-term memory retrieval in mice expressing hM3Dq and hM4Di DREADDs . Additionally, it induces heat and mechanical hypersensitivity in specific neuronal populations .

Case Studies and Experimental Findings

Several studies have investigated the effects of CNO on behavior and physiology:

- Locomotor Activity : A study demonstrated that administration of CNO significantly reduced locomotor activity in mice expressing hM3Dq DREADDs, suggesting its potential use in studying movement disorders .

- Memory Retrieval : Research indicated that CNO administration inhibited short-term memory retrieval in mice with activated hM4Di receptors, providing insights into its effects on cognitive functions .

- Pain Sensitivity : In models expressing enkephalinergic neurons, CNO was found to induce hypersensitivity to mechanical stimuli, highlighting its role in pain pathways .

Off-Target Effects and Considerations

Recent findings have raised concerns regarding the off-target effects of CNO due to its conversion to clozapine and other metabolites:

- Alternative Target Binding : Studies have shown that at concentrations required for DREADD activation, CNO can bind to various endogenous G-protein coupled receptors (GPCRs), potentially leading to unintended physiological effects .

- Behavioral Effects Similar to Clozapine : The behavioral effects observed with CNO may closely resemble those induced by clozapine itself, complicating the interpretation of results from experiments utilizing DREADDs .

属性

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCZBIQSYYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955778 | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34233-69-7 | |

| Record name | Clozapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of clozapine N-oxide (CNO) in neuroscience research?

A1: this compound is widely used as a ligand for chemogenetic tools like DREADDs, which are engineered G protein-coupled receptors (GPCRs). These receptors are designed to be selectively activated by CNO, allowing researchers to remotely modulate neuronal activity in vivo. [, ]

Q2: How do DREADDs work and what are the two main types?

A2: DREADDs are engineered to be unresponsive to their natural ligands but are selectively activated by the otherwise inert CNO. There are two main types: hM3Dq, which activates neuronal firing, and hM4Di, which inhibits neuronal firing. []

Q3: What is the potential issue with using CNO in DREADD experiments?

A3: While CNO is considered pharmacologically inert, research indicates that it can be metabolized into clozapine and N-desmethylclozapine in vivo. These metabolites are biologically active, particularly at dopaminergic and serotonergic receptors, and their presence can confound the interpretation of DREADD experiments. [, , ]

Q4: What strategies can mitigate the confounding effects of CNO metabolism in DREADD experiments?

A4: Including a CNO-only, DREADD-free control group is crucial to discern the effects of CNO metabolism from those of DREADD activation. [, ] Additionally, exploring alternative DREADD ligands with reduced metabolism or off-target effects is an active area of research. []

Q5: What are the major metabolic pathways of clozapine in humans?

A5: Clozapine is primarily metabolized via N-demethylation to form N-desmethylclozapine (norclozapine), and N-oxidation to form this compound. [, , ]

Q6: Which enzymes are primarily involved in the metabolism of clozapine?

A6: While several cytochrome P450 enzymes contribute to clozapine metabolism, CYP1A2 plays a major role in its clearance and N-demethylation. CYP3A4 is significantly involved in the bioactivation of clozapine to reactive metabolites. [, ] Flavin-containing monooxygenase (FMO) is the primary enzyme responsible for the N-oxidation of clozapine in the brain. []

Q7: How do smoking and certain medications affect clozapine metabolism?

A7: Smoking induces CYP1A2 activity, leading to lower plasma clozapine levels in smokers compared to non-smokers. [, ] Co-administration of clozapine with drugs like fluvoxamine and paroxetine, which inhibit CYP1A2 and CYP2D6, respectively, can significantly increase clozapine plasma concentrations, necessitating dosage adjustments. [, , , ]

Q8: How do the pharmacokinetic properties of this compound differ from clozapine?

A8: this compound exhibits a higher plasma protein binding compared to clozapine, resulting in a lower unbound fraction. [] It undergoes extensive renal clearance, primarily through tubular secretion, contrasting with the significant reabsorption of clozapine in the renal tubules. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C18H19ClN4O, and its molecular weight is 346.83 g/mol. []

Q10: What is unique about the crystal structure of this compound hemihydrochloride?

A10: this compound hemihydrochloride forms a unique hydrogen-bond-linked poly[n]catenane structure in its crystal form. This structure arises from the loss of half an equivalent of HCl during recrystallization, leading to an infinite chain-like arrangement. []

Q11: Does this compound possess oxidant properties?

A11: Research suggests that this compound can act as an oxidant in specific chemical reactions. For instance, it can replace N-methylmorpholine N-oxide (NMO) in osmium tetroxide-catalyzed dihydroxylation and tetrapropylammonium perruthenate-catalyzed oxidation reactions, albeit with varying efficiencies. []

Q12: What is a serious side effect associated with clozapine treatment?

A12: Clozapine is associated with a risk of agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophil count. [, , ]

Q13: What is the proposed mechanism for clozapine-induced agranulocytosis?

A13: While the exact mechanism remains unclear, evidence suggests that bioactivation of clozapine to a reactive nitrenium ion metabolite may play a role. This reactive metabolite can covalently bind to cellular proteins and DNA, potentially triggering immune-mediated destruction of neutrophils. [, , ]

Q14: Does clozapine or its metabolites exhibit direct toxicity towards bone marrow stromal cells?

A14: Studies indicate that clozapine, N-desmethylclozapine, and this compound do not directly affect the viability of human bone marrow stromal cells in vitro, suggesting that their potential contribution to agranulocytosis may involve alternative mechanisms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。